N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a propanone group, and a dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Attachment of the Propanone Group: The propanone group is introduced via a condensation reaction with a suitable ketone, often under acidic or basic conditions to facilitate the reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-3,4-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine
Medically, compounds with sulfonamide groups are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antibacterial or antifungal agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt normal biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
Uniqueness
Compared to similar compounds, N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-3,4-dimethoxybenzenesulfonamide stands out due to the presence of the dimethoxybenzenesulfonamide moiety, which can impart unique chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H26N2O5S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C17H26N2O5S/c1-13(17(20)19-10-6-4-5-7-11-19)18-25(21,22)14-8-9-15(23-2)16(12-14)24-3/h8-9,12-13,18H,4-7,10-11H2,1-3H3 |
InChI Key |
YAKCVJHQJDPLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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